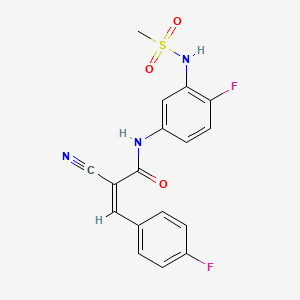![molecular formula C12H21NO3 B7683384 rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate](/img/structure/B7683384.png)
rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate is a chemical compound that has been widely studied due to its potential applications in the field of scientific research. This compound, also known as CBR-5884, has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain and other tissues. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the development of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of cell proliferation. In addition, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate in laboratory experiments is its high potency and specificity. This compound has been shown to have a strong effect on GSK-3β activity, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is its relatively high cost, which may make it less accessible to researchers with limited funding.
Zukünftige Richtungen
There are several potential future directions for research on rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate. One area of interest is the development of more potent and selective inhibitors of GSK-3β, which could have important implications for the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and cellular processes. Finally, there is a need for more research on the potential side effects and toxicity of this compound, particularly in the context of long-term use.
Synthesemethoden
The synthesis of rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 2-methylcyclopentanone in the presence of a catalyst such as trifluoroacetic acid. This reaction results in the formation of the desired compound, which can then be purified and characterized using a variety of analytical techniques.
Wissenschaftliche Forschungsanwendungen
Rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate has been used in a variety of scientific research applications, including studies of neurological disorders and cancer. In particular, this compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-6-5-7-12(9,4)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBTVBJRXEGPV-SKDRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7683301.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B7683305.png)

![1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B7683339.png)
![(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7683345.png)
![(2S)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7683349.png)
![(1R,7S)-4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B7683350.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B7683351.png)
![(E)-3-[2-(difluoromethoxy)phenyl]-1-(1-oxo-1,4-thiazinan-4-yl)but-2-en-1-one](/img/structure/B7683369.png)
![1-[(E)-pyridin-4-ylmethylideneamino]imidazolidine-2,4-dione](/img/structure/B7683372.png)
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B7683376.png)
![diethyl 5-[[(E)-2-acetamido-3-phenylprop-2-enoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7683381.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoate](/img/structure/B7683392.png)
![[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683401.png)